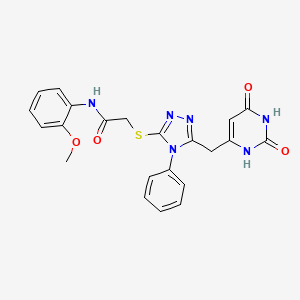

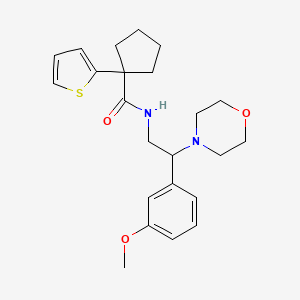

![molecular formula C15H24N6O B2966949 2-(ethyl(1-methyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol CAS No. 897758-42-8](/img/structure/B2966949.png)

2-(ethyl(1-methyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-(ethyl(1-methyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol” is a complex organic molecule that contains several functional groups and rings, including a piperidine ring and a pyrazolo[3,4-d]pyrimidine ring . These types of compounds are often used in the development of pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The piperidine ring is a six-membered ring with one nitrogen atom, and the pyrazolo[3,4-d]pyrimidine is a fused ring system containing four nitrogen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, 4-Piperidinemethanol, a related compound, is a cyclic secondary amine .Applications De Recherche Scientifique

Synthesis of Novel Compounds : A study detailed the facile one-pot syntheses of new polyfunctional pyrazolyl substituted and pyrazolofused pyridines, showcasing how such compounds can be synthesized in a single reaction, demonstrating the chemical's role in creating complex molecular structures (Latif, Rady, & Döupp, 2003).

Cyclization Reactions : Another research focused on the synthesis of novel isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through [3+2] cycloaddition, illustrating the compound's utility in constructing new molecular frameworks with potential biological significance (Rahmouni et al., 2014).

Protecting Group for Carboxylic Acids : Research on 2-(pyridin-2-yl)ethanol as a protecting group for carboxylic acids highlighted its use in polymer chemistry, where it can be selectively removed after polymerization, indicating its versatility in material science applications (Elladiou & Patrickios, 2012).

Antimicrobial Activity : The study on the facile synthesis of new thiazolo[3, 2]pyridines containing pyrazolyl moiety and their antimicrobial activity showcases the potential pharmaceutical applications of compounds synthesized using 2-(ethyl(1-methyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol (El-Emary et al., 2005).

Reaction with Aldehydes and Amines : Another investigation involved the reaction of 2-[2-(aminoethyl)amino]ethanol with pyridine-2-carbaldehyde and complexation of the products with CuII and CdII, providing insights into the compound's use in coordination chemistry and potential applications in catalysis or material science (Mardani et al., 2019).

Mécanisme D'action

Target of Action

Compounds with similar structures, such as pyrimido[4,5-d]pyrimidines, have been reported to interact with various targets, including receptors for tyrosine kinase .

Mode of Action

For instance, pyrimido[4,5-d]pyrimidines have been reported to act as inhibitors for cAMP-phosphodiesterase platelets, support adenosine inhibition of thrombocytopenia, strengthen PGI2 anti-aggregation activity, and decrease pulmonary hypertension .

Biochemical Pathways

The compound likely affects multiple biochemical pathways, given the broad range of activities reported for related compounds. For example, pyrimido[4,5-d]pyrimidines have been reported to enhance the biosynthesis of PGI2 and have been applied in the biosynthesis of 5-phosphoribosyl-1-pyrophosphate .

Result of Action

Related compounds have shown a variety of effects, including anticancer, antioxidant, dihydrofolate reductase, type 2 diabetes treatment, antiangiogenic, resistance-modifying, anti-mycobacterium tuberculosis, antibacterial, antihypertensive, anti-inflammatory, anti-allergic, antitumor, antiviral, and hepatoprotective activities .

Orientations Futures

Propriétés

IUPAC Name |

2-[ethyl-(1-methyl-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-6-yl)amino]ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N6O/c1-3-20(9-10-22)15-17-13-12(11-16-19(13)2)14(18-15)21-7-5-4-6-8-21/h11,22H,3-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVUNIIZONHXFRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCO)C1=NC2=C(C=NN2C)C(=N1)N3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>45.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49677485 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-(ethyl(1-methyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4H,5H,6H,7H,8H-thieno[3,2-c]azepin-4-one](/img/structure/B2966867.png)

![methyl 5-[3-(ethoxycarbonyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]-3-phenyl-1,2-oxazole-4-carboxylate](/img/structure/B2966868.png)

![3-[4-formyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B2966875.png)

![(5E)-5-[(5-bromo-2-methoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2966883.png)

![2-[(1-Methylsulfanylcyclopropyl)methyl-(1,3-thiazol-5-ylmethyl)amino]ethanesulfonyl fluoride](/img/structure/B2966884.png)

![4-(6-chlorobenzo[d]thiazol-2-yl)-N-(2,3-dimethoxyphenyl)piperazine-1-carboxamide](/img/structure/B2966887.png)

![4-tert-butyl-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2966888.png)

![N-(2,4-dimethoxyphenyl)-2-({6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2966889.png)